molecular formula C16H10BrN3O3S B15074181 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide CAS No. 853356-26-0

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide

Cat. No.: B15074181
CAS No.: 853356-26-0
M. Wt: 404.2 g/mol
InChI Key: GBCIJWYSAMJQOM-RMKNXTFCSA-N
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Description

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide is a complex organic compound that features a combination of furan, thiazole, and acrylamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions One common approach is to start with the bromination of furan to obtain 5-bromofuran This intermediate is then reacted with cyanoacrylamide under specific conditions to form the desired acrylamide derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted furan derivatives

Scientific Research Applications

3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide: Lacks the bromofuran moiety.

    3-(5-Bromofuran-2-yl)-2-cyanoacrylamide: Lacks the benzo[d]thiazol-2-yl group.

    N-(5-Methoxybenzo[d]thiazol-2-yl)acrylamide: Lacks both the bromofuran and cyano groups.

Uniqueness

The unique combination of the bromofuran, cyano, and benzo[d]thiazol-2-yl groups in 3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853356-26-0

Molecular Formula

C16H10BrN3O3S

Molecular Weight

404.2 g/mol

IUPAC Name

(E)-3-(5-bromofuran-2-yl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C16H10BrN3O3S/c1-22-10-2-4-13-12(7-10)19-16(24-13)20-15(21)9(8-18)6-11-3-5-14(17)23-11/h2-7H,1H3,(H,19,20,21)/b9-6+

InChI Key

GBCIJWYSAMJQOM-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)Br)/C#N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)Br)C#N

Origin of Product

United States

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